![molecular formula C7H8BrClN2 B1381199 5-Brom-1H,2H,3H-pyrrolo[2,3-b]pyridiniumchlorid CAS No. 1810070-18-8](/img/structure/B1381199.png)
5-Brom-1H,2H,3H-pyrrolo[2,3-b]pyridiniumchlorid
Übersicht
Beschreibung
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the CAS Number: 1810070-18-8 . It has a molecular weight of 235.51 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .Physical and Chemical Properties Analysis
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a solid at room temperature . It has a molecular weight of 235.51 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthese von Azaindol-basierten Proteinkinase-Inhibitoren
Diese Verbindung dient als synthetisches Zwischenprodukt bei der Herstellung von Azaindol-basierten Proteinkinase-Inhibitoren . Diese Inhibitoren sind bei der Behandlung verschiedener Krankheiten, einschließlich Krebs, von Bedeutung, da sie eine Rolle bei der Regulierung von Signaltransduktionswegen in Zellen spielen.
Entwicklung von DANDYs
DANDYs, oder 3,5-Diaryl-7-azaindole, zeigen eine potente DYRK1A-Kinase-Inhibitoraktivität. Die fragliche Verbindung wird bei der Entwicklung dieser Moleküle verwendet, die potenzielle therapeutische Anwendungen bei neurologischen Erkrankungen und Krebs haben .
FGFR-Inhibitoren
1H-Pyrrolo[2,3-b]pyridin-Derivate, einschließlich der untersuchten Verbindung, wurden als potente Inhibitoren des Fibroblastenwachstumsfaktorrezeptors (FGFR) beschrieben. Diese sind wichtig in der Krebstherapie, da sie die Proliferation von Krebszellen hemmen und Apoptose induzieren können .
Entdeckung von oral bioverfügbaren, hirndurchlässigen Inhibitoren
Die Verbindung wurde bei der Entdeckung und Charakterisierung neuer Inhibitoren verwendet, die oral bioverfügbar sind und die Blut-Hirn-Schranke überwinden können. Dies ist besonders relevant für die Behandlung von Erkrankungen des zentralen Nervensystems .
Antiangiogene Wirkungen auf Krebszellen
Derivate dieser Verbindung wurden auf ihre antiangiogenen Wirkungen untersucht, das heißt, sie hemmen das Wachstum neuer Blutgefäße. Dies ist im Kontext der Krebstherapie von entscheidender Bedeutung, da es verhindern kann, dass Tumoren die für das Wachstum notwendige Blutversorgung erhalten .
Apoptotische Wirkung auf Krebszellen
Forschungen haben gezeigt, dass Derivate dieser Verbindung Apoptose in Krebszellen induzieren können. Apoptose ist eine Form des programmierten Zelltods, und die Induktion dieses Prozesses ist eine Schlüsselstrategie in der Krebstherapie .
Hemmung der Zellmigration und -invasion
Studien haben gezeigt, dass diese Verbindung die Migration und Invasion von Krebszellen signifikant hemmen kann. Dies ist wichtig, um die Ausbreitung von Krebs in andere Körperteile zu verhindern .
Synthetisches Zwischenprodukt für verschiedene chemische Reaktionen
Neben ihren Anwendungen in der Pharmakologie wird diese Verbindung aufgrund ihres reaktiven Bromatoms und der Pyrrolopyridin-Kernstruktur, die weiter funktionalisiert werden kann, auch als synthetisches Zwischenprodukt in verschiedenen chemischen Reaktionen verwendet .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs). These receptors play a crucial role in cell growth and proliferation .
Mode of Action
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition results in a decrease in cell growth and proliferation .
Biochemical Pathways
The compound affects the FGFR signaling pathway. By inhibiting FGFRs, 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride disrupts the downstream effects of this pathway, which include cell growth and proliferation .
Result of Action
The molecular and cellular effects of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride’s action include a decrease in cell growth and proliferation due to the inhibition of FGFRs .
Biochemische Analyse
Biochemical Properties
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to act as a kinase inhibitor, affecting the activity of kinases involved in cell signaling pathways . This compound can form hydrogen bonds with specific amino acids in the active sites of enzymes, leading to inhibition or activation of these enzymes . Additionally, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can interact with DNA and RNA, influencing gene expression and protein synthesis .
Cellular Effects
The effects of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation . Furthermore, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, forming hydrogen bonds with specific amino acids . This binding can lead to inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can interact with DNA and RNA, influencing gene expression by binding to specific nucleotide sequences . These interactions can result in changes in protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can result in changes in cellular function, including alterations in gene expression and enzyme activity . These changes can have significant implications for the interpretation of experimental results.
Dosage Effects in Animal Models
The effects of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride vary with different dosages in animal models. At low doses, this compound can effectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At high doses, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can cause toxic effects, including liver and kidney damage . These adverse effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of nucleotides and amino acids . This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . These interactions can have significant implications for cellular metabolism and function.
Transport and Distribution
The transport and distribution of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, by post-translational modifications and targeting signals . In the nucleus, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can interact with DNA and RNA, influencing gene expression and protein synthesis . In the mitochondria, it can affect the activity of metabolic enzymes, leading to changes in cellular metabolism .
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHDLDLMJCPNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1381116.png)
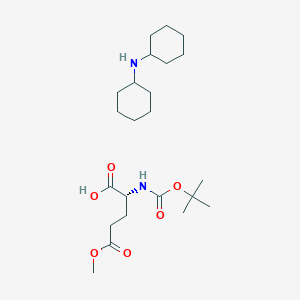

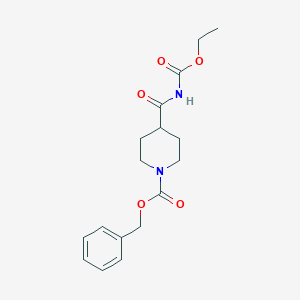
![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B1381123.png)

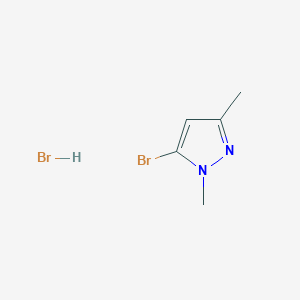
![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)
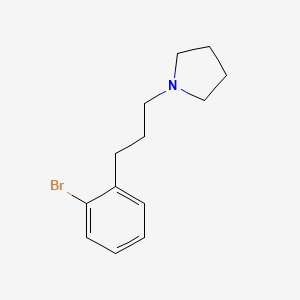

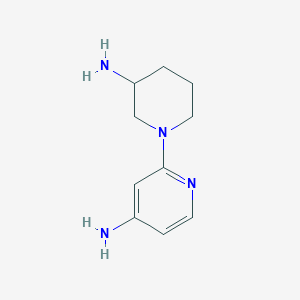
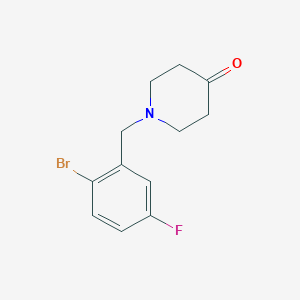

![4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1381137.png)
